molecular formula C20H18Cl2N2O4 B6059447 (4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione

(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B6059447
M. Wt: 421.3 g/mol
InChI Key: LXOMYAHUKPQTOP-RIYZIHGNSA-N
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Description

(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazolidine-3,5-dione core with two distinct aromatic substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione typically involves a multi-step process. The initial step often includes the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the aromatic substituents through various coupling reactions. Common reagents used in these reactions include dichlorobenzene derivatives, methoxyphenyl derivatives, and appropriate catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

(4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-(3,4-Dichlorophenyl)-4-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic substituents and the pyrazolidine-3,5-dione core, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

(4E)-1-(3,4-dichlorophenyl)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4/c1-11(2)28-17-7-4-12(9-18(17)27-3)8-14-19(25)23-24(20(14)26)13-5-6-15(21)16(22)10-13/h4-11H,1-3H3,(H,23,25)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOMYAHUKPQTOP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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